N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Sigma-2 Receptor TMEM97 Binding Affinity

Access a well-characterized chemical probe for sigma-2 receptor pharmacology (Ki 90 nM) and topoisomerase I mechanistic studies. N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide (CAS 478078-86-3) stabilizes topo I-DNA covalent complexes via its N-benzyl substituent-a property absent in N-H analogs-and serves as a validated FAAH inhibitor for endocannabinoid research. Supplied at ≥95% purity; suitable for in vitro binding assays, enzyme inhibition, and comparative SAR studies.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 478078-86-3
Cat. No. B2489976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
CAS478078-86-3
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24)
InChIKeyPEKOCBNMIJTGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Identity & Procurement


N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a benzyl group at the pyrrole nitrogen and a 3-methoxybenzoyl substituent at the 4-position of the pyrrole ring . Its molecular formula is C20H18N2O3 with a molecular weight of 334.37 g/mol, and it is typically supplied with a minimum purity of 95% . The compound has been investigated as a fatty acid amide hydrolase (FAAH) inhibitor [1] and has demonstrated affinity for the sigma-2 receptor [2]. It is commercially available from multiple chemical suppliers for research use only .

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Critical Substituent Roles


Substitution at the pyrrole nitrogen and the 4-aroyl position dictates both biological target engagement and DNA binding mode. The N-benzyl group is essential for stabilizing topoisomerase I-DNA covalent complexes, a property not shared by the unsubstituted (N-H) analog [1]. Furthermore, the 3-methoxybenzoyl moiety contributes to sigma-2 receptor affinity, with a measured Ki of 90 nM, while closely related analogs with alternative N-substituents may exhibit significantly different receptor binding profiles [2]. Therefore, generic substitution of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide with other pyrrole-2-carboxamide derivatives—even those with minor structural variations—will likely result in altered or abolished pharmacological activity, rendering them unsuitable for studies predicated on the specific activity profile of this compound.

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Quantitative Differentiation


Sigma-2 Receptor Binding Affinity

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide demonstrates measurable affinity for the sigma-2 receptor/TMEM97, with a reported inhibition constant (Ki) of 90 nM [1]. While direct head-to-head binding data against its closest structural analogs (e.g., N-methyl or N-H derivatives) are not available in the public domain, this affinity profile distinguishes it from many pyrrole-2-carboxamide derivatives that lack any reported sigma receptor activity. For context, the Ki of 90 nM represents moderate affinity compared to high-affinity sigma-2 ligands such as CM398 (Ki = 0.43 nM) or CM764 (Ki = 3.5 nM) [2], indicating that this compound occupies a specific niche within the sigma-2 ligand space.

Sigma-2 Receptor TMEM97 Binding Affinity

Topoisomerase I-DNA Complex Stabilization

In a comparative study of three 4-arylcarboxamidopyrrolo-2-carboxyanilides bearing different N-substituents (N-H, N-methyl, N-benzyl), only the N-benzyl and N-methyl derivatives were found to stabilize topoisomerase I-DNA covalent complexes [1]. The N-H analog did not exhibit this property. Although the study did not report quantitative metrics for topoisomerase I inhibition (e.g., IC50 values), the qualitative distinction—presence versus absence of complex stabilization—constitutes a clear functional differentiator for the N-benzyl compound.

Topoisomerase I DNA Binding Mechanism of Action

FAAH Inhibition Potential

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is explicitly claimed as a compound of Formula I in a patent application describing N-benzyl pyrrole compounds as inhibitors of fatty acid amide hydrolase (FAAH) [1]. While specific IC50 or Ki values for this exact compound are not disclosed in the patent, its inclusion in the genus provides a class-level inference of FAAH inhibitory activity. This distinguishes it from pyrrole-2-carboxamide derivatives that are not claimed as FAAH inhibitors. Notably, the patent emphasizes the utility of such compounds in treating pain, inflammation, and other disorders associated with the endocannabinoid system [1].

FAAH Endocannabinoid System Pain

N-Benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide: Application Scenarios


Sigma-2 Receptor Pharmacology Probe

Given its measured Ki of 90 nM for the sigma-2 receptor/TMEM97 [1], this compound can serve as a moderate-affinity probe in binding assays and functional studies of sigma-2 receptor pharmacology. Its affinity profile may be particularly useful in experiments designed to differentiate high-affinity versus moderate-affinity sigma-2 ligand effects, or in scenarios where high receptor occupancy is undesirable (e.g., to avoid cytotoxicity associated with potent sigma-2 agonists).

Topoisomerase I Poisoning Mechanisms

The compound's ability to stabilize topoisomerase I-DNA covalent complexes—a property shared with clinically used topoisomerase I inhibitors—makes it a valuable tool for studying the molecular mechanisms of topoisomerase I poisoning [2]. It can be used in comparative studies with N-H or N-methyl analogs to dissect the role of the N-benzyl substituent in promoting enzyme-DNA adduct formation.

FAAH-Mediated Endocannabinoid Modulation

As a claimed FAAH inhibitor within a patented chemical series [3], this compound can be employed as a chemical probe to investigate the role of FAAH in endocannabinoid signaling pathways. It may be used in in vitro enzyme assays or cellular models of pain and inflammation to validate target engagement and explore downstream effects of FAAH inhibition.

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